Pyrazinamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinamide-d3 is a deuterated form of pyrazinamide, an antimycobacterial agent used primarily in the treatment of tuberculosis. The deuterium substitution in this compound allows for precise quantification and tracking of drug distribution and metabolism in biological systems . This compound is particularly valuable in research settings due to its enhanced stability and ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of pyrazinamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinamide-d3 typically involves the deuteration of pyrazinamide. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For instance, pyrazinamide can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinamide-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazinoic acid-d3.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pyrazinamide, such as pyrazinoic acid-d3 and various substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Pyrazinamide-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of pyrazinamide and its derivatives.
Biology: Employed in metabolic studies to track the distribution and breakdown of pyrazinamide in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of pyrazinamide in the human body.
Industry: Applied in the development of new formulations and delivery systems for tuberculosis treatment
Wirkmechanismus
Pyrazinamide-d3 exerts its effects by being converted to pyrazinoic acid-d3 within the bacterial cell. This conversion is facilitated by the enzyme pyrazinamidase. Pyrazinoic acid-d3 then disrupts the bacterial membrane potential and interferes with fatty acid synthesis, ultimately leading to the death of the Mycobacterium tuberculosis bacteria . The deuterium substitution does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: The non-deuterated form, widely used in tuberculosis treatment.
Isoniazid: Another first-line antitubercular drug with a different mechanism of action.
Rifampicin: A potent antitubercular agent often used in combination with pyrazinamide.
Uniqueness
Pyrazinamide-d3 is unique due to its deuterium substitution, which enhances its stability and allows for detailed pharmacokinetic and pharmacodynamic studies. This makes it an invaluable tool in research, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C5H5N3O |
---|---|
Molekulargewicht |
126.13 g/mol |
IUPAC-Name |
3,5,6-trideuteriopyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D |
InChI-Schlüssel |
IPEHBUMCGVEMRF-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)N)[2H] |
Kanonische SMILES |
C1=CN=C(C=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.